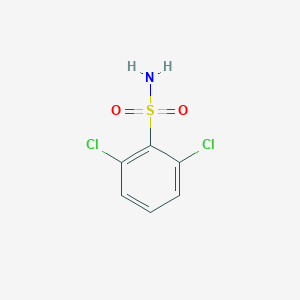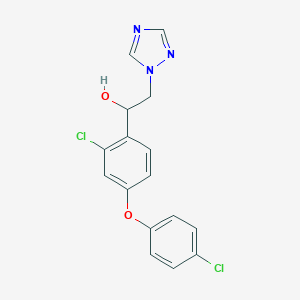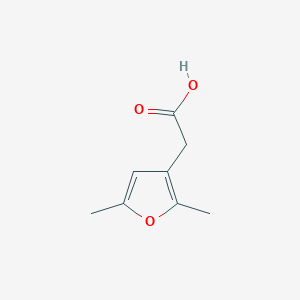
(2,5-Dimethylfuran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylfuran-3-yl)acetic acid, also known as DMFAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFAA is a furan derivative that is synthesized through a multistep process.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylfuran-3-yl)acetic acid has been studied for its potential applications in various fields, including organic chemistry, materials science, and pharmaceuticals. In organic chemistry, (2,5-Dimethylfuran-3-yl)acetic acid can be used as a building block for the synthesis of various compounds. In materials science, (2,5-Dimethylfuran-3-yl)acetic acid has been used to synthesize polymers with unique properties. In pharmaceuticals, (2,5-Dimethylfuran-3-yl)acetic acid has been studied for its potential as a drug candidate due to its ability to inhibit certain enzymes.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylfuran-3-yl)acetic acid is not fully understood. However, it has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemische Und Physiologische Effekte
(2,5-Dimethylfuran-3-yl)acetic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2,5-Dimethylfuran-3-yl)acetic acid can inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In addition, (2,5-Dimethylfuran-3-yl)acetic acid has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that (2,5-Dimethylfuran-3-yl)acetic acid can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2,5-Dimethylfuran-3-yl)acetic acid is that it is a relatively simple compound to synthesize. In addition, (2,5-Dimethylfuran-3-yl)acetic acid has been shown to have various potential applications in various fields. However, one limitation of (2,5-Dimethylfuran-3-yl)acetic acid is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for the study of (2,5-Dimethylfuran-3-yl)acetic acid. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of new compounds with unique properties. Finally, further research is needed to fully understand the mechanism of action of (2,5-Dimethylfuran-3-yl)acetic acid and its potential applications in various fields.
Conclusion:
In conclusion, (2,5-Dimethylfuran-3-yl)acetic acid is a furan derivative that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of (2,5-Dimethylfuran-3-yl)acetic acid involves a multistep process, and it has been studied for its potential applications in organic chemistry, materials science, and pharmaceuticals. (2,5-Dimethylfuran-3-yl)acetic acid has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, and has various biochemical and physiological effects. While (2,5-Dimethylfuran-3-yl)acetic acid has several advantages, further research is needed to fully understand its potential applications and mechanism of action.
Synthesemethoden
The synthesis of (2,5-Dimethylfuran-3-yl)acetic acid involves a multistep process that starts with the reaction of furfural with methyl vinyl ketone to form 2,5-dimethylfuran. The resulting compound is then oxidized to form 2,5-dimethylfuran-3-carboxylic acid, which is subsequently decarboxylated to form (2,5-Dimethylfuran-3-yl)acetic acid. The overall yield of this process is around 20%.
Eigenschaften
CAS-Nummer |
100909-95-3 |
|---|---|
Produktname |
(2,5-Dimethylfuran-3-yl)acetic acid |
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
2-(2,5-dimethylfuran-3-yl)acetic acid |
InChI |
InChI=1S/C8H10O3/c1-5-3-7(4-8(9)10)6(2)11-5/h3H,4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
QGZGHBXQVVXVEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C)CC(=O)O |
Kanonische SMILES |
CC1=CC(=C(O1)C)CC(=O)O |
Synonyme |
(2,5-DiMethylfuran-3-yl)-acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



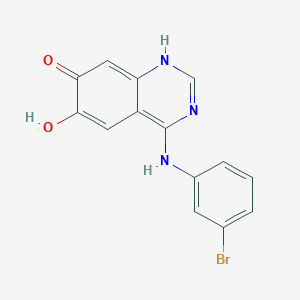

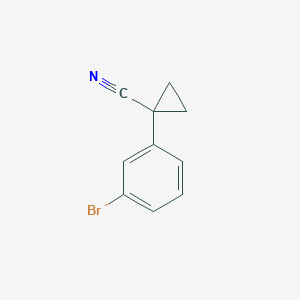
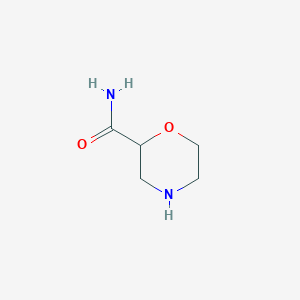
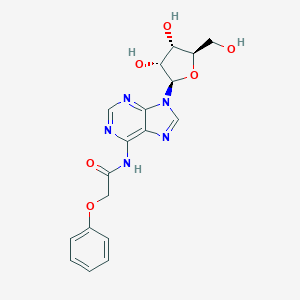
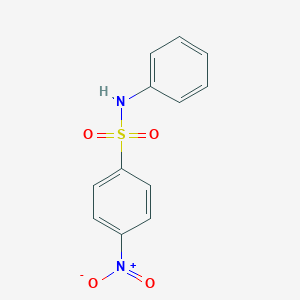
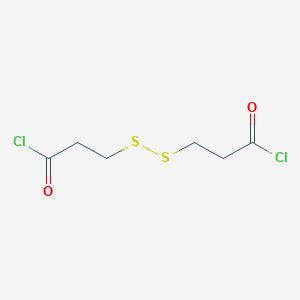
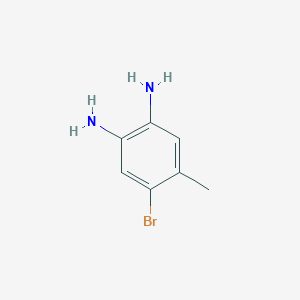
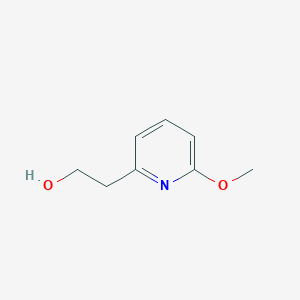
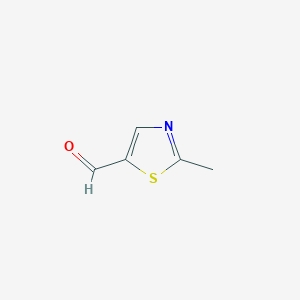
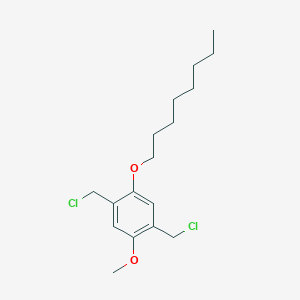
![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)
